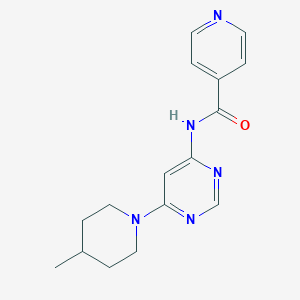![molecular formula C17H15N3O2S2 B2884737 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 893972-77-5](/img/structure/B2884737.png)
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole core, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The compound also contains phenyl and benzenesulfonamide groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones have been synthesized by reacting with N-alkylazomethine ylides via a [2+3] cycloaddition mechanism . This reaction resulted in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a 2,3-dihydroimidazo[2,1-b]thiazole core, with a phenyl group attached to the 3-position of the imidazole ring and a benzenesulfonamide group attached to the nitrogen of the imidazole ring .Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
- Benzenesulfonamides, including N-(4-phenylthiazol-2-yl)benzenesulfonamides, have been studied for their biochemical characteristics and potential as enzyme inhibitors. One study focused on the synthesis and evaluation of these compounds as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway, which is significant in various physiological processes and pathologies. The research demonstrated that certain compounds, such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide, effectively inhibited kynurenine 3-hydroxylase in vitro and in vivo, offering insights into neurological disorders and potential therapeutic applications (Röver et al., 1997).
Anticancer and Antiviral Properties
- Another research direction involves exploring the anticancer and antiviral properties of benzenesulfonamide derivatives. A study on Celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, revealed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds displayed significant activities in various bioassays, underlining their potential in pharmaceutical research (Küçükgüzel et al., 2013).
Antidiabetic Potential
- The antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides has been evaluated in a non-insulin-dependent diabetes mellitus rat model. Some synthesized compounds significantly lowered plasma glucose levels and were also assessed as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), a potential mechanism of action for their antidiabetic effects (Moreno-Díaz et al., 2008).
Analytical Methods and Occurrence in the Environment
- Research has also been conducted on the analytical methods for determining the occurrence of benzenesulfonamides in the environment. These compounds are identified as emerging organic pollutants due to their water solubility and potential toxic effects. Studies focus on their presence in various environmental matrices and their behavior during sewage treatment, providing essential data for environmental monitoring and safety (Herrero et al., 2014).
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of benzenesulfonamides, including those with N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) moieties, have been investigated for their inhibitory potential against various human carbonic anhydrase isoenzymes. These studies contribute to the development of selective inhibitors for medical applications (Mishra et al., 2016).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the diverse biological activities of similar compounds , “N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide” could be a promising candidate for further study in medicinal chemistry.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been associated with anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell growth and proliferation.
Mode of Action
Similar compounds have been shown to suppress the growth of various cancer cells , indicating that this compound might interact with its targets to inhibit cell growth and induce apoptosis.
Biochemical Pathways
Given its potential anticancer activity , it may impact pathways related to cell cycle regulation, apoptosis, and DNA repair.
Result of Action
Based on the potential anticancer activity of similar compounds , it can be inferred that this compound may induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-24(22,15-7-2-1-3-8-15)19-14-6-4-5-13(11-14)16-12-20-9-10-23-17(20)18-16/h1-8,11-12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIABTVRAVRQIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2884654.png)
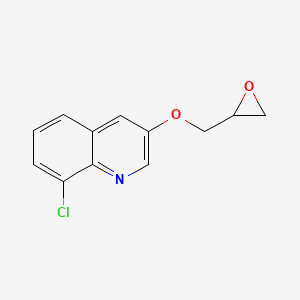
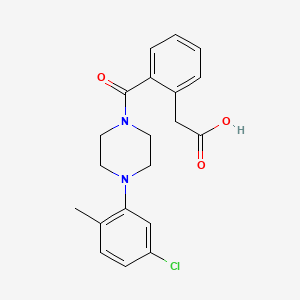
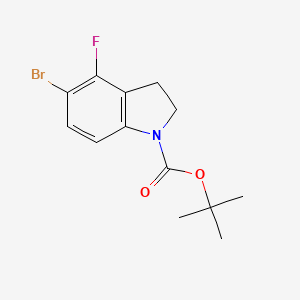
![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2884661.png)

![N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884665.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)
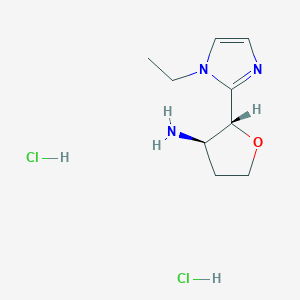

![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884671.png)
